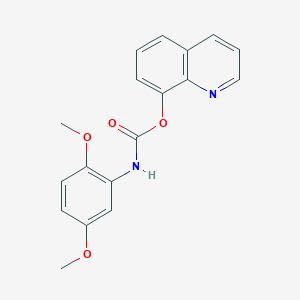

8-Quinolinyl 2,5-dimethoxyphenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

99541-02-3 |

|---|---|

Molecular Formula |

C18H16N2O4 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

quinolin-8-yl N-(2,5-dimethoxyphenyl)carbamate |

InChI |

InChI=1S/C18H16N2O4/c1-22-13-8-9-15(23-2)14(11-13)20-18(21)24-16-7-3-5-12-6-4-10-19-17(12)16/h3-11H,1-2H3,(H,20,21) |

InChI Key |

QLTOEFHUCJSRLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies of 8 Quinolinyl 2,5 Dimethoxyphenylcarbamate

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction (In Silico)

No molecular modeling or docking studies specifically investigating 8-Quinolinyl 2,5-dimethoxyphenylcarbamate have been published.

Quantum Chemical Calculations on Electronic Structure and Reactivity

There are no published quantum chemical calculations detailing the electronic structure or reactivity of this compound.

Analysis of Amide Resonance and Conformational Flexibility within the Carbamate (B1207046) Linkage

While the amide resonance and conformational properties of carbamate linkages are studied in a general context, no specific analysis for this compound is available. General studies show that amide resonance in carbamates is typically lower than in corresponding amides due to electronic effects from the adjacent oxygen atom. acs.org

Conformational Analysis of the this compound Scaffold

A conformational analysis of this specific molecular scaffold has not been documented in the literature.

Prediction of Structure-Activity Relationships (SAR) through Advanced Computational Models

No structure-activity relationship models or predictions have been developed for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Stability (In Silico)

There are no records of molecular dynamics simulations being performed to assess the dynamic behavior or stability of this compound.

Scientific Data on "this compound" is Not Available in Public Research

Following a comprehensive search of publicly available scientific literature, no specific in vitro studies or research data were found for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its biological investigations concerning enzyme inhibition or antimicrobial and antifungal activities as requested.

While general information exists for the broader classes of compounds to which "this compound" belongs—such as quinoline (B57606) derivatives and carbamates—this information is not specific to the requested molecule. Carbamates, as a class, are known for their role as cholinesterase inhibitors, and various quinoline-based structures have been explored for antimicrobial and antifungal potential. However, without specific studies on "this compound," any discussion of its biological activity would be speculative and not based on scientific evidence.

Therefore, the detailed sections and data tables as outlined in the request cannot be generated.

In Vitro Biological Investigations and Mechanistic Insights

In Vitro Anti-inflammatory Mechanisms and Cellular Pathway Modulation

No studies have been identified that investigate the effect of 8-Quinolinyl 2,5-dimethoxyphenylcarbamate on the production of inflammatory cytokines such as Interleukin-6 (IL-6) or Interleukin-1β (IL-1β) in stimulated cell lines. Data on its potential to modulate these key inflammatory mediators is currently absent from scientific literature.

There is no available research on the capacity of this compound to inhibit the production of nitric oxide (NO) in cultured cellular systems, such as lipopolysaccharide (LPS)-stimulated macrophages.

In Vitro Neuroprotective Effects and Cellular Stress Response

Scientific literature lacks any studies examining the potential neuroprotective effects of this compound against amyloid-beta-induced cellular injury in PC12 cell models, a common in vitro model for studying Alzheimer's disease-related pathology.

There is no published data on the ability of this compound to modulate neurotransmitter levels in any in vitro cellular models.

Comprehensive Elucidation of Structure-Activity Relationships (SAR) from In Vitro Data

As there is no available in vitro biological data for this compound or a series of closely related analogs, a structure-activity relationship (SAR) analysis cannot be performed. Such an analysis would require experimental data detailing how variations in the chemical structure affect its biological activity.

Design Principles for Multi Target Directed Ligands Based on 8 Quinolinyl 2,5 Dimethoxyphenylcarbamate Scaffold

Conceptual Framework of Multi-Target-Directed Ligand (MTDL) Strategy in Modern Drug Discovery Research

The traditional paradigm in drug discovery has long been centered on the "one-target, one-drug" hypothesis, which aims to develop highly selective ligands to act on a single biological target. However, for complex multifactorial diseases such as neurodegenerative disorders, cancer, and metabolic syndromes, this approach often falls short of providing satisfactory therapeutic efficacy. nih.gov The intricate nature of these diseases, characterized by the involvement of multiple pathological pathways, has spurred a shift towards a more holistic strategy known as polypharmacology. tcmsp-e.com This has led to the emergence of the Multi-Target-Directed Ligand (MTDL) approach as a modern and rational strategy in drug design. nih.gov

The MTDL strategy focuses on designing single chemical entities that can simultaneously modulate multiple biological targets that are relevant to the disease network. nih.govnih.gov This approach offers several potential advantages over combination therapies (administering multiple drugs), including a more predictable pharmacokinetic and pharmacodynamic profile, reduced risk of drug-drug interactions, and potentially improved patient compliance. researchgate.net By acting synergistically on different targets, a single multifunctional drug can interfere with the networked etiology of a disease, aiming for a more significant therapeutic outcome. nih.gov The development of MTDLs has become a promising avenue in the quest for more effective treatments for complex diseases. researchgate.netpreprints.org

Rational Design Approaches for Dual or Multiple Biological Target Modulation utilizing the Carbamate (B1207046) Moiety

The carbamate moiety is a key pharmacophore in the design of MTDLs, particularly for neurodegenerative diseases like Alzheimer's. nih.gov This functional group is a crucial component of rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) approved for Alzheimer's treatment. nih.gov The carbamate group can act as a pseudo-irreversible inhibitor of cholinesterases by carbamylating the serine residue in the active site of these enzymes. nih.gov

The rational design of MTDLs often involves incorporating the carbamate functional group into a larger scaffold that possesses affinity for other biological targets. This can be achieved through several design strategies:

Hybridization: This involves linking two or more pharmacophores from different parent molecules to create a new hybrid molecule with a desired multi-target profile. The carbamate moiety can be one of these pharmacophores.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known drug with a different one while retaining the key interacting functional groups, such as the carbamate, to maintain or gain new biological activities.

Fragment-Based Drug Discovery: Small molecular fragments with known binding affinities for different targets can be linked together, with the carbamate group often serving as a key interacting fragment or part of a linker.

The versatility of the carbamate moiety allows for its integration into various molecular frameworks to achieve dual or multiple target modulation. For instance, in the context of Alzheimer's disease, the carbamate group can provide anticholinesterase activity, while the rest of the molecule can be designed to target other pathological factors such as amyloid-beta aggregation or neuroinflammation. rsc.org

Case Studies and Methodologies for Developing Quinoline-Carbamate Derivatives as MTDLs

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. nih.gov The combination of the quinoline core with the carbamate moiety has led to the development of promising MTDLs, particularly for Alzheimer's disease.

A notable case study involves the rational design of quinoline-O-carbamate derivatives as multifunctional agents. nih.gov In one study, a series of novel quinoline-O-carbamate derivatives were synthesized and evaluated for their ability to inhibit cholinesterases and their anti-inflammatory properties. nih.gov The design strategy involved introducing the carbamate moiety into the quinoline skeleton to create hybrid compounds. nih.gov

One of the synthesized compounds, 3f , demonstrated potent and reversible dual inhibition of both eel acetylcholinesterase (eeAChE) and equine butyrylcholinesterase (eqBuChE). nih.gov Furthermore, this compound exhibited significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and IL-1β, as well as nitric oxide (NO). nih.gov

Below is a table summarizing the inhibitory activities of selected quinoline-carbamate derivatives from a research study.

| Compound | R | eeAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) |

| 3a | H | > 50 | 4.3 |

| 3d | 4-F | 4.3 | 1.9 |

| 3f | 4-Cl | 1.3 | 0.81 |

| 3h | 4-CH₃ | 4.7 | 2.5 |

| Rivastigmine | - | 3.5 | 0.03 |

| Data sourced from a study on quinoline-O-carbamate derivatives. nih.gov |

The methodology for developing these MTDLs typically involves:

Rational Design: Identifying relevant biological targets and selecting appropriate pharmacophores (quinoline and carbamate).

Chemical Synthesis: Synthesizing a library of derivatives with variations in the substituents on the quinoline and/or carbamate moieties.

In Vitro Evaluation: Screening the synthesized compounds for their activity against the desired targets (e.g., AChE, BuChE, inflammatory markers).

Structure-Activity Relationship (SAR) Studies: Analyzing the relationship between the chemical structure of the compounds and their biological activity to guide further optimization.

In Silico Studies: Employing computational methods like molecular docking to understand the binding modes of the compounds with their target proteins. nih.gov

Strategic Integration of Pharmacophoric Elements for Tailored Polypharmacology

The successful design of MTDLs hinges on the strategic integration of multiple pharmacophoric elements to achieve a desired polypharmacological profile. tcmsp-e.com A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. In the context of the 8-quinolinyl 2,5-dimethoxyphenylcarbamate scaffold, the key pharmacophoric elements are the quinoline ring system and the carbamate moiety.

The quinoline core can be functionalized at various positions to introduce additional pharmacophoric features that can interact with other targets. For example, specific substituents on the quinoline ring can impart properties such as metal chelation, antioxidant activity, or the ability to inhibit amyloid-beta aggregation, all of which are relevant to the pathology of Alzheimer's disease. nih.gov

The carbamate portion, as previously discussed, primarily acts as a cholinesterase inhibitor. The nature of the amine and alcohol components of the carbamate can be modified to fine-tune its inhibitory potency and selectivity.

The strategic integration of these elements can be guided by several computational and experimental approaches:

Pharmacophore Modeling: This involves creating computational models of the key interaction features for each target and then designing a single molecule that incorporates these features. numberanalytics.com

Molecular Docking and Dynamics Simulations: These computational techniques can predict how a designed MTDL will bind to its various targets and help in optimizing the linker and the orientation of the different pharmacophoric groups. nih.gov

Structure-Based Drug Design: When the 3D structures of the target proteins are known, they can be used to guide the design of ligands that fit into the binding sites of multiple targets.

Future Directions and Advanced Research Perspectives

Exploration of Novel Biological Targets and Undiscovered Pathological Pathways

While existing research on similar quinoline-O-carbamate structures has identified targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, the future for 8-Quinolinyl 2,5-dimethoxyphenylcarbamate lies in exploring beyond these conventional pathways. nih.gov The structural motifs present in the compound suggest potential interactions with a diverse array of biological targets.

Future research should focus on screening this compound against broader panels of enzymes and receptors. For instance, carbamates have recently been identified as potent inhibitors of Casitas B-lymphoma proto-oncogene-b (Cbl-b), an E3 ligase that negatively regulates T-cell and NK-cell activation, presenting a promising avenue for cancer immunotherapy. nih.gov Furthermore, the quinoline (B57606) core is a key feature in molecules designed to target FMS-like tyrosine kinase 3 (FLT3), a receptor implicated in certain types of leukemia. bohrium.com

Exploration of its effects on pathological pathways is also a critical next step. Quinoline derivatives have shown activity in inducing apoptosis and inhibiting autophagy in Leishmania species, suggesting that this compound could be investigated for its potential to modulate these fundamental cellular processes in other diseases, such as cancer or neurodegenerative disorders. nih.gov A comprehensive screening approach could unveil previously undiscovered links between this chemical structure and various pathological states.

Development of Advanced and High-Throughput Synthetic Methodologies for Analogue Library Generation

To thoroughly explore the structure-activity relationship (SAR) of this compound, the generation of a diverse analogue library is essential. This requires moving beyond traditional synthesis methods towards more advanced and high-throughput methodologies.

Continuous flow chemistry offers a safer, faster, and more efficient alternative to batch processing for producing carbamate (B1207046) derivatives. researchgate.net Coupling a Curtius rearrangement step with biocatalytic processes in a continuous flow system has been shown to produce various carbamate structures in high yield and purity. beilstein-journals.orgnih.gov This approach allows for rapid derivatization and the creation of numerous analogues by varying the starting materials. beilstein-journals.orgnih.gov Another advanced approach is the use of solvent-free reactions, for example, reacting alcohols with methoxycarbonylsulfenyl isocyanate, which provides high yields in short reaction times. conicet.gov.ar

Furthermore, sustainable or "green" chemistry principles are increasingly important. A novel methodology facilitates the direct transformation of Boc-protected amines into carbamates using tert-butoxide lithium, which crucially avoids the need for hazardous reagents like phosgene (B1210022) and metal catalysts. rsc.org The adoption of such innovative and high-throughput methods will be pivotal in accelerating the synthesis of an extensive library of analogues for biological screening.

Table 1: Advanced Synthetic Methodologies for Carbamate Analogue Generation

| Methodology | Description | Advantages | Source(s) |

|---|---|---|---|

| Flow Chemistry & Biocatalysis | Couples a Curtius rearrangement with an immobilized enzyme (e.g., CALB) in a continuous flow reactor to produce carbamates. | High yield and purity, rapid, safe, and allows for easy derivatization. | beilstein-journals.orgnih.gov |

| Sustainable Synthesis | Utilizes Boc-protected amines and tert-butoxide lithium as a base, eliminating the need for toxic reagents and metal catalysts. | Environmentally friendly ("green"), high efficiency, and broad applicability for various derivatives. | rsc.org |

| Solvent-Free Synthesis | Involves the direct reaction of nucleophiles (alcohols, amines, thiols) with an isocyanate derivative without a solvent. | Operationally simple, high selectivity, high yields, and short reaction times. | conicet.gov.ar |

| Solid-Phase Synthesis | Employs a resin support to synthesize carbamates, facilitating purification and automation. | Suitable for high-throughput library generation and simplified purification. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Moreover, AI and ML can build predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity. researchgate.net By integrating physics-based affinity predictions with ML-based DMPK models, researchers can perform iterative rounds of in silico design and filtering before committing to chemical synthesis, saving significant time and resources. nih.gov This data-driven approach transforms drug design from a process of trial-and-error to a predictive science. cam.ac.uk

Investigation of Metabolic Stability and Permeability in Relevant In Vitro Systems

Understanding the metabolic fate and cell permeability of this compound is crucial for its development as a potential drug candidate. The carbamate functional group is known to enhance metabolic stability and the ability to cross cellular membranes. acs.org

Future research must involve comprehensive in vitro studies to quantify these properties. A key experiment would be the incubation of the compound with liver microsomes from various species (e.g., human, rat) to determine its metabolic stability and identify potential metabolites. nih.gov For example, a study on a related quinoline-O-carbamate derivative showed excellent stability in both artificial gastrointestinal fluids and rat liver microsomes, with over 95% of the compound remaining after extended incubation periods. nih.gov This provides a strong basis for investigating this compound.

Table 2: In Vitro Stability of a Structurally Related Quinoline-O-Carbamate (Compound 3f)

| System | Incubation Time | Remaining Compound (%) | Source |

|---|---|---|---|

| Rat Liver Microsomes | 60 min | 104.4% | nih.gov |

Permeability can be assessed using various in vitro models, such as liposome (B1194612) permeability assays. Studies on other carbamates have shown that passive diffusion across a phospholipid bilayer is influenced not just by lipophilicity but also by molecular size and structure. nih.gov Applying such assays to this compound and its analogues would provide critical data for optimizing cell penetration and bioavailability.

Elucidation of Comprehensive Mechanisms of Action at the Molecular and Sub-cellular Levels

Beyond identifying biological targets, a deep understanding of the mechanism of action at the molecular and sub-cellular levels is essential. For this compound, this involves moving from high-level observations of enzyme inhibition to a detailed picture of its molecular interactions.

Molecular docking studies can be employed to predict and visualize the binding mode of the compound within the active site of a target protein, such as FLT3 or Cbl-b. bohrium.com These computational models can illuminate key interactions, such as hydrogen bonds formed by the carbamate group and hydrophobic interactions involving the quinoline and dimethoxyphenyl rings. acs.org

At the sub-cellular level, investigations should aim to clarify how the compound affects cellular machinery. Based on findings for other quinoline derivatives, this could involve measuring the induction of reactive oxygen species (ROS) or assessing the modulation of cellular processes like autophagy. nih.gov Techniques such as fluorescence microscopy and western blotting can be used to observe these effects directly within cells, providing a comprehensive understanding of the downstream consequences of target engagement and revealing the full mechanistic pathway of the compound's biological activity.

Q & A

Q. What are the primary synthetic routes for 8-quinolinyl 2,5-dimethoxyphenylcarbamate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 2,5-dimethoxyphenol with an 8-quinolinyl carbamoyl chloride derivative under basic conditions. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Palladium-catalyzed C–H activation methods may enhance regioselectivity, leveraging the quinoline moiety as a directing group to improve efficiency . Green chemistry approaches, such as solvent-free microwave-assisted reactions, can reduce byproducts and increase yields .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR Spectroscopy : H and C NMR confirm the carbamate linkage (C=O at ~150–155 ppm) and aromatic substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Crystallography : Resolves spatial configuration, particularly the dihedral angle between the quinoline and dimethoxyphenyl groups .

Q. How does pH influence the stability of this compound?

The compound is stable under neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly alkaline environments (pH > 9), cleaving the carbamate bond. Storage recommendations include inert atmospheres and desiccated conditions to prevent degradation .

Advanced Research Questions

Q. What role does the quinoline moiety play in directing regioselective reactions during synthesis?

The quinoline nitrogen acts as a directing group in palladium-catalyzed C–H functionalization, coordinating with Pd(II) to activate proximal C–H bonds. This enables selective functionalization at the 8-position, critical for forming the carbamate linkage. Competing pathways (e.g., ortho vs. para activation) are mitigated by steric and electronic effects of the methoxy groups .

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

- DFT Calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The dimethoxyphenyl group shows high affinity for hydrophobic pockets in antimicrobial targets .

Q. What mechanisms underlie its biological activity, and how are they validated experimentally?

- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) reveal disruption of membrane integrity via fluorescence microscopy.

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa) indicate apoptosis induction via caspase-3 activation. Confocal imaging tracks cellular uptake, correlating with the quinoline’s fluorescence properties .

Q. How do structural modifications affect pharmacological efficacy and toxicity?

- Methoxy Group Substitution : Replacing 2,5-dimethoxy with electron-withdrawing groups (e.g., nitro) reduces bioavailability due to increased polarity.

- Quinoline Ring Halogenation : Fluorination at the 7-position enhances blood-brain barrier penetration but may elevate hepatotoxicity in murine models .

Q. What strategies resolve contradictions in reported biological data across studies?

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., serum-free media).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.